molecular formula C14H19FN2O2 B1397930 1-Cbz-3-fluoro-4-methylaminopiperidine CAS No. 845256-60-2

1-Cbz-3-fluoro-4-methylaminopiperidine

Cat. No.: B1397930
CAS No.: 845256-60-2
M. Wt: 266.31 g/mol
InChI Key: ABMWQTWKPOPMIO-UHFFFAOYSA-N
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Description

1-Cbz-3-fluoro-4-methylaminopiperidine is a fluorinated piperidine derivative intended for research and development use only. It is not for diagnostic or therapeutic applications. Piperidine rings are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . The incorporation of fluorine atoms into piperidine scaffolds is a established strategy in medicinal chemistry to modulate the physicochemical properties of lead compounds, particularly by fine-tuning the basicity of the nitrogen atom to influence target binding and pharmacokinetics . The Cbz (carboxybenzyl) protecting group on the ring nitrogen makes this compound a versatile and stable intermediate for further synthetic elaboration, such as the introduction of additional functional groups at the methylamino moiety . Researchers can utilize this building block in the exploration of new chemical entities for a range of biological targets. The specific stereochemistry of the fluorine substituent can be critical for biological activity, as its axial or equatorial orientation can have a profound impact on the molecule's properties and interaction with enzymes or receptors . This product is strictly for laboratory research purposes.

Properties

IUPAC Name

benzyl 3-fluoro-4-(methylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-16-13-7-8-17(9-12(13)15)14(18)19-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMWQTWKPOPMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901180606
Record name Phenylmethyl 3-fluoro-4-(methylamino)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845256-60-2
Record name Phenylmethyl 3-fluoro-4-(methylamino)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845256-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 3-fluoro-4-(methylamino)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation and Protection

The synthesis often begins with commercially available piperidine or 3-substituted piperidine derivatives. The nitrogen atom is protected using the carbobenzyloxy (Cbz) group to prevent unwanted side reactions during subsequent steps. This is typically achieved by reacting piperidine with benzyl chloroformate under basic conditions.

Step Reagents/Conditions Outcome
1 Piperidine + Benzyl chloroformate, base (e.g., NaHCO3) Formation of 1-Cbz-piperidine

Regioselective Fluorination at the 3-Position

Selective fluorination at the 3-position is a critical step. Methods include:

  • Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled temperature and solvent conditions to achieve regioselectivity.
  • Radical fluorination approaches with fluorine sources and radical initiators.

The fluorination is generally performed on the protected piperidine to avoid side reactions at the amine.

Step Reagents/Conditions Outcome
2 1-Cbz-piperidine + NFSI, solvent (e.g., MeCN), 0°C to RT Introduction of fluorine at C-3

Introduction of the 4-Methylamino Group

The methylamino substituent at the 4-position can be introduced via nucleophilic substitution or reductive amination strategies:

  • Starting from a 4-halo or 4-activated piperidine intermediate, nucleophilic displacement with methylamine under mild conditions.
  • Alternatively, oxidation at the 4-position to a ketone followed by reductive amination with methylamine and a reducing agent (e.g., sodium cyanoborohydride).
Step Reagents/Conditions Outcome
3 3-Fluoro-1-Cbz-piperidine (4-position activated) + CH3NH2, solvent (e.g., EtOH), mild heating Formation of 1-Cbz-3-fluoro-4-methylaminopiperidine

Final Purification and Characterization

The final compound is purified by chromatographic techniques such as flash column chromatography or preparative HPLC. Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F NMR)
  • Mass spectrometry (MS)
  • Infrared spectroscopy (IR)
  • Elemental analysis

Research Findings and Optimization Notes

  • Protection of the nitrogen with the Cbz group is essential to achieve regioselective fluorination and amination without side reactions.
  • Electrophilic fluorination with NFSI provides good regioselectivity and yields when performed at low temperatures.
  • Reductive amination for the 4-methylamino group introduction offers better selectivity compared to direct nucleophilic substitution, minimizing side products.
  • Solvent choice and temperature control during fluorination and amination steps significantly impact yield and purity.
  • The sequence of fluorination before amination is preferred to avoid deactivation or side reactions of the amine during fluorination.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Key Notes Yield Range (%)
1 Nitrogen protection Benzyl chloroformate, base, solvent (e.g., DCM) Forms 1-Cbz-piperidine precursor 85-95
2 Electrophilic fluorination NFSI, MeCN, 0°C to RT Regioselective fluorination at C-3 60-80
3 Reductive amination CH3NH2, NaBH3CN or equivalent, EtOH, mild heat Introduction of 4-methylamino substituent 70-85
4 Purification Chromatography (flash or prep HPLC) Achieves high purity for characterization -

Chemical Reactions Analysis

Types of Reactions

1-Cbz-3-fluoro-4-methylaminopiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

1-Cbz-3-fluoro-4-methylaminopiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to study the effects of fluorine substitution on biological activity.

    Medicine: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cbz-3-fluoro-4-methylaminopiperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the methylamino group can modulate its pharmacokinetic properties. The specific pathways involved depend on the compound’s application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property 1-Cbz-3-fluoro-4-methylaminopiperidine Benzyl 4-aminopiperidine-1-carboxylate 1-Cbz-4-(aminomethyl)piperidine
Molecular Formula C₁₄H₁₈FN₃O₂ (inferred) C₁₃H₁₈N₂O₂ C₁₄H₂₀N₂O₂
Molecular Weight ~295.31 g/mol 238.30 g/mol 262.34 g/mol
Key Substituents 3-F, 4-NHCH₃ 4-NH₂ 4-CH₂NH₂
Hydrogen Bond Donors 2 (NHCH₃) 2 (NH₂) 2 (CH₂NH₂)
Lipophilicity (LogP) ↑ (fluorine increases logP) Moderate 2.45 (experimental)
Topological Polar Surface Area (TPSA) ~50 Ų (estimated) 64.6 Ų 63.3 Ų

Key Observations :

  • The 3-fluoro substituent in the target compound likely enhances metabolic stability compared to non-fluorinated analogs .
  • The methylamino group at position 4 may reduce solubility relative to primary amines (e.g., 4-NH₂ or 4-CH₂NH₂) due to steric hindrance.

ADMET and Pharmacokinetic Profiles

Parameter This compound Benzyl 4-aminopiperidine-1-carboxylate 1-Cbz-4-(aminomethyl)piperidine
GI Absorption Moderate (estimated) Not reported High
BBB Permeability Likely moderate (fluorine enhances penetration) Not reported Yes (BBB permeant)
P-gp Substrate Possible Not reported No
CYP Inhibition Potential CYP2D6 inhibition (amine groups) Unknown (toxicology not studied) CYP2D6 inhibitor
Bioavailability Score ~0.55 (estimated) Not reported 0.55

Key Observations :

  • Fluorination may improve BBB penetration compared to non-fluorinated analogs .
  • The methylamino group could reduce CYP2D6 inhibition relative to primary amines due to decreased basicity.

Key Observations :

  • Safety protocols for analogs emphasize eye and skin protection due to irritant risks .

Biological Activity

1-Cbz-3-fluoro-4-methylaminopiperidine is a chemical compound with the molecular formula C14H19FN2O2. This compound is a derivative of piperidine, characterized by the presence of a carbobenzyloxy (Cbz) group, a fluorine atom, and a methylamino group. Its unique structure makes it a valuable compound in organic synthesis and medicinal chemistry.

The biological activity of this compound primarily arises from its interactions with various molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's binding affinity and selectivity, while the methylamino group influences its pharmacokinetic properties. These interactions can lead to significant biological effects, making it an important compound for therapeutic applications.

Pharmacological Properties

This compound has been studied for its potential pharmacological activities. Research indicates that compounds with similar structures often exhibit significant activity against various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can be crucial in drug development.
  • Receptor Binding : Its structural features allow it to bind effectively to specific receptors, potentially modulating their activity.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it is useful to compare it with related compounds:

Compound NameKey FeaturesBiological Activity
1-Cbz-3-fluoropiperidineLacks methylamino groupReduced reactivity and biological activity
1-Cbz-4-methylaminopiperidineLacks fluorine atomDifferent chemical properties
3-fluoro-4-methylaminopiperidineNo Cbz protectionVaries in stability and reactivity

This table illustrates how the presence or absence of specific functional groups can significantly influence the compound's biological properties.

Case Studies and Applications

Recent studies have explored the synthesis and application of piperidine derivatives, including this compound. These studies highlight its potential in various fields:

  • Medicinal Chemistry : As an intermediate in synthesizing pharmaceutical compounds, this derivative has shown promise in developing drugs targeting neurological disorders.
  • Agrochemicals : The compound can also be utilized in producing agrochemicals, demonstrating its versatility beyond medicinal applications.

Example Study

A notable study by Usuki et al. (2023) investigated the synthesis of functionalized piperidines through chemoselective reactions. The research emphasized the importance of structural modifications on biological activity, suggesting that fluorine substitution could enhance certain pharmacological effects .

Q & A

Q. How should conflicting bioactivity data between in vitro and in vivo models be interpreted?

  • Answer :
  • Pharmacokinetic Factors : Check for poor oral bioavailability (e.g., low Cmax in plasma LC-MS) despite high in vitro potency .
  • Metabolic Stability : Compare liver microsomal half-life (e.g., rat vs. human) to identify species-specific clearance .
  • Off-Target Effects : Use proteome-wide affinity chromatography (e.g., CETSA) to detect unintended interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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